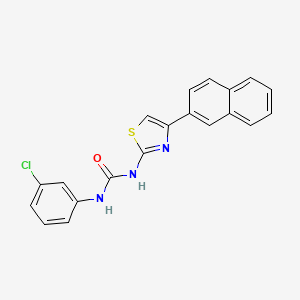
1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea, also known as CPTH-Nap, is a chemical compound that has been widely studied for its potential applications in scientific research.
科学的研究の応用
Conformational Adjustments in Urea Derivatives
1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea and its derivatives exhibit intriguing conformational adjustments, particularly in the context of synthons. Research by Phukan & Baruah (2016) in "CrystEngComm" explored the adjustments over synthons of urea and thiourea-based assemblies, revealing unique conformational behaviors and assembly characteristics in various derivatives, including positional isomers and hydrated salts (Phukan & Baruah, 2016).
Antitumor Activities
Certain derivatives of 1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea have shown promise in antitumor activities. For instance, Ling et al. (2008) synthesized novel derivatives exhibiting promising antitumor activities (Ling, Xin, Zhong, & Jian‐xin, 2008).
Antioxidant Activity
Research into the antioxidant activities of derivatives of this compound has been conducted. Reddy et al. (2015) synthesized a series of derivatives with thiazole moieties and evaluated their in vitro antioxidant activity, finding potent activity in certain derivatives (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).
Corrosion Inhibition
In the field of material science, certain derivatives have been utilized as corrosion inhibitors. Saraswat & Yadav (2020) explored the use of derivatives as inhibitors for mild steel in acidic environments, demonstrating high inhibition efficiency (Saraswat & Yadav, 2020).
Structural Characterisation and Photoluminescence
The structural characterization and photoluminescence of urea derivatives were studied by Baruah & Brahma (2023), highlighting the intricate structural properties and luminescence characteristics of these compounds (Baruah & Brahma, 2023).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(4-naphthalen-2-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-16-6-3-7-17(11-16)22-19(25)24-20-23-18(12-26-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H2,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXCYJWCWLXJAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(4-(naphthalen-2-yl)thiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)
![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)
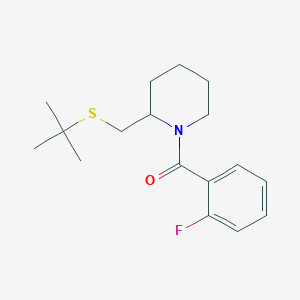
![N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide](/img/structure/B2370116.png)
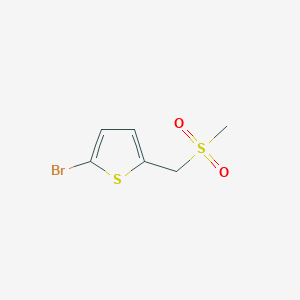
![N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370119.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)
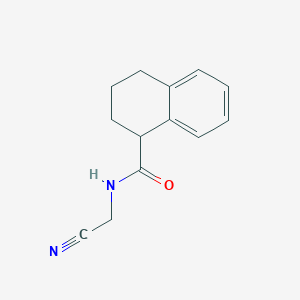
![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)
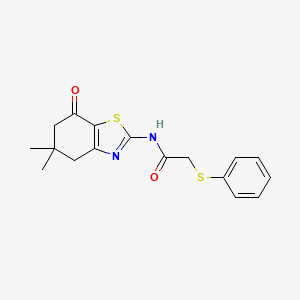
![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4(1H)-one](/img/structure/B2370127.png)

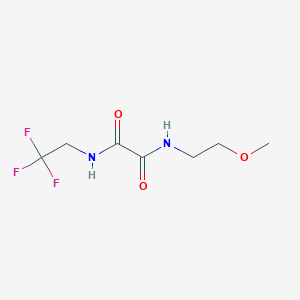
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2370134.png)